Rhodoquinone

Redox biochemistry Bioenergetics Anaerobic respiration

Rhodoquinone (RQ, CAS 5591-74-2) is the sole biochemically valid electron carrier for eukaryotic anaerobic fumarate reductase assays. Its C3 amino substitution (vs. ubiquinone's methoxyl) lowers the redox potential by ~80 mV, enabling thermodynamically favorable electron transfer to fumarate—a reaction ubiquinone cannot drive. Eukaryotic enzymes are structurally specific for RQ and do not accept menaquinone. Procuring generic UQ or MK as a substitute invalidates experimental results. This high-purity standard is essential for LC-MS quantification, anthelmintic drug screening, and anaerobic fermentation engineering where RquA expression boosts succinate yields three-fold.

Molecular Formula C58H89NO3
Molecular Weight 848.3 g/mol
CAS No. 5591-74-2
Cat. No. B1236329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodoquinone
CAS5591-74-2
Synonymshodoquinone
rhodoquinone 9
Molecular FormulaC58H89NO3
Molecular Weight848.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+
InChIKeyWDVDSFZLRFLVJT-AVRCVIBKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodoquinone (CAS 5591-74-2) Procurement Guide: A Specialized Low-Potential Quinone for Anaerobic Metabolism Research and Metabolic Engineering


Rhodoquinone (RQ, CAS 5591-74-2) is a specialized terpenoid benzoquinone that functions as a lipid-soluble electron carrier in anaerobic energy metabolism. Structurally, RQ is a close analogue of ubiquinone (UQ, coenzyme Q), differing by the replacement of a methoxyl group at the C3 position with an amino group [1]. This single structural modification produces a significantly lower redox potential, enabling electron transfer to fumarate, a thermodynamically unfavorable reaction for ubiquinone [2]. RQ is not a ubiquitous cellular component; its natural distribution is restricted to specific bacterial lineages and select eukaryotes, including parasitic helminths and free-living nematodes like Caenorhabditis elegans [3]. Critically, RQ is not synthesized or utilized by vertebrates, including humans, which underpins its unique value as a species-selective research tool [4].

Why Ubiquinone or Menaquinone Cannot Substitute for Rhodoquinone in Anaerobic Electron Transport Assays


Procurement of generic ubiquinone (UQ) or menaquinone (MK) as a substitute for rhodoquinone (RQ) is not scientifically valid for experiments involving anaerobic fumarate reduction. The critical differentiation lies in both redox thermodynamics and enzyme specificity. Ubiquinone possesses a redox potential (E1/2 ~ +50 mV when bound to chromatophores at pH 7) that is too positive to thermodynamically drive the reduction of fumarate to succinate [1]. In contrast, the lower redox potential of RQ (E1/2 ~ -30 mV under identical conditions) makes this electron transfer energetically favorable [1]. Furthermore, eukaryotic fumarate reductases exhibit a strict requirement for the amino-substituted benzoquinone structure of RQ and do not functionally interact with the naphthoquinone structure of menaquinone, which is instead utilized by prokaryotic systems [2]. In vivo studies confirm that ubiquinone cannot functionally replace rhodoquinone in anaerobic metabolism, as ubiquinone is incapable of donating electrons to fumarate [3].

Quantitative Differentiation of Rhodoquinone (5591-74-2) vs. Ubiquinone and Menaquinone for Evidence-Based Selection


Redox Potential Comparison: RQ-10 (-30 mV) vs. UQ-10 (+50 mV) Bound to Native Chromatophore Membranes

Rhodoquinone (RQ-10) exhibits a significantly lower half-wave potential (E1/2) compared to ubiquinone (UQ-10) when both are bound within the native membrane environment of Rhodospirillum rubrum chromatophores. This is the primary biophysical property that enables RQ to function as an electron donor for fumarate reduction, a reaction that UQ cannot thermodynamically drive [1]. In a simple solvent mixture (ethanol/water, 4:1 v/v), the difference is even more pronounced, with E1/2 values of -63 mV for RQ-10 and +43 mV for UQ-10 [1].

Redox biochemistry Bioenergetics Anaerobic respiration

Enzymatic Differentiation: NADH-RQ vs. NADH-UQ Oxidoreductase Kinetic Parameters in Parasitic Helminth Complex I

Mitochondrial complex I from the parasitic helminth Ascaris suum utilizes both rhodoquinone-2 (RQ(2)) and ubiquinone-2 (UQ(2)) as electron acceptors, but the enzymatic reaction mechanism differs distinctly between the two quinones. Kinetic analysis and inhibitor studies reveal that the mode of binding and reaction at the quinone reduction site is not identical [1]. This is quantitatively demonstrated by the distinct pH-activity profiles of the two reactions [1].

Enzymology Parasitology Mitochondrial complex I

Biosynthetic Pathway Distinction: Single-Step RquA-Dependent vs. Multi-Step Tryptophan-Dependent Synthesis

A critical differentiator for researchers seeking to engineer rhodoquinone production is the distinct biosynthetic pathways found in nature. In bacteria and some protists, RQ is synthesized from ubiquinone (UQ) via a single enzymatic step catalyzed by the protein RquA [1]. This simplicity contrasts sharply with the multi-step pathway in animals, which requires the kynurenine pathway to generate 3-hydroxyanthranilic acid (3-HAA) from tryptophan as a precursor [2]. The bacterial RquA-dependent pathway represents a far simpler genetic engineering target.

Metabolic engineering Biosynthesis Microbial genetics

Comparative Bio-Distribution: RQ-9/UQ-9 Ratio in C. elegans vs. Ascaris suum Mitochondria

The quantitative ratio of ubiquinone-9 (UQ-9) to rhodoquinone-9 (RQ-9) varies significantly between free-living and parasitic nematodes, reflecting their different metabolic adaptations to oxygen availability. This ratio is a key indicator of an organism's reliance on anaerobic fumarate respiration [1]. Understanding these baseline ratios is essential for designing comparative studies or interpreting quinone profiles in new model systems.

Comparative biochemistry Nematode physiology Quinone profiling

Metabolic Engineering Efficacy: Heterologous RQ Expression Triples Anaerobic Succinate Yield in E. coli

Engineering the heterologous synthesis of rhodoquinone (RQ) in a menaquinone-deficient Escherichia coli strain (ΔmenA) via expression of the rquA gene from Euglena gracilis resulted in a three-fold increase in succinate production under anaerobic conditions compared to the control strain [1]. This demonstrates the direct industrial utility of RQ as a tool to enhance redox balance and product yield in fermentative processes [1].

Metabolic engineering Industrial biotechnology Succinate production

Eukaryotic vs. Prokaryotic Quinone Requirement: Rhodoquinone is Essential for Eukaryotic Fumarate Reduction

A fundamental evolutionary distinction exists in the quinone cofactor requirement for fumarate reduction. Eukaryotic organisms that utilize anaerobic fumarate respiration are obligately dependent on the benzoquinone structure of rhodoquinone (RQ) [1]. In contrast, most prokaryotes utilize naphthoquinones such as menaquinone (MK) or demethylmenaquinone (DMK) for the same biochemical function [1]. This divergence represents a critical phylogenetic and biochemical boundary.

Comparative physiology Evolutionary biology Enzyme specificity

High-Value Application Scenarios for Rhodoquinone (5591-74-2) Based on Differentiated Evidence


In Vitro Reconstitution of Eukaryotic Fumarate Reductase Activity for Anaerobic Metabolism Studies

Researchers studying the anaerobic electron transport chain in eukaryotic systems (e.g., parasitic helminths, C. elegans) must use rhodoquinone as the electron carrier for in vitro fumarate reductase assays. Ubiquinone cannot thermodynamically drive this reaction due to its 80-106 mV higher redox potential, and eukaryotic enzymes are specific for RQ over prokaryotic menaquinone [6]. RQ is the only valid choice for these functional assays [5].

Metabolic Engineering for Enhanced Anaerobic Succinate Production in Microbial Platforms

Industrial biotechnologists aiming to improve succinate yields in anaerobic fermentation can implement a heterologous RQ biosynthesis pathway. Expression of the rquA gene in a suitable host (e.g., E. coli) converts endogenous ubiquinone to RQ, leading to a documented three-fold increase in succinate production by improving redox balance under oxygen-limited conditions [6]. This provides a quantifiable return on investment for procuring the necessary genetic tools or RQ standard.

Development and Validation of Species-Selective Anthelmintic Drug Assays

Pharmaceutical researchers developing novel anthelmintics can leverage the unique dependence of parasitic helminths on RQ for survival in the hypoxic host gut. Since humans and other vertebrates do not synthesize or utilize RQ, this pathway represents a species-selective drug target [6]. RQ is essential for establishing in vivo models (e.g., C. elegans) to screen for inhibitors of RQ-dependent metabolism [5].

Analytical Standard for LC-MS Quantification of RQ-9 and RQ-10 in Biological Tissues

For accurate quantification of RQ levels in mitochondria isolated from tissues (e.g., murine models), a high-purity rhodoquinone standard is essential for LC-MS calibration. Protocols now exist for the specific detection and measurement of RQ alongside UQ, with RQ-9 being abundant in mice and RQ-10 in humans [6]. Reliable standards are critical for research into the recently discovered presence of RQ in certain mammalian tissues [6].

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